Cure Rate Comparison in Pediatric Schistosoma mansoni Infection: Niridazole vs. Oxamniquine
In a randomized clinical trial involving 116 male patients with uncomplicated Schistosoma mansoni infection, niridazole demonstrated superior cure rates in the pediatric subpopulation compared to oxamniquine [1]. The differentiation is age-stratified: while adult cure rates were comparable, niridazole exhibited a markedly higher cure rate in children 16 years and younger.
| Evidence Dimension | Parasitological cure rate in children ≤16 years old |
|---|---|
| Target Compound Data | 71% cure rate |
| Comparator Or Baseline | Oxamniquine: 26% cure rate |
| Quantified Difference | Niridazole cure rate is 45 percentage points higher (2.73-fold higher) |
| Conditions | Randomized in-hospital study; Niridazole: 15 mg/kg/day for 8 days; Oxamniquine: 20 mg/kg/day for 3 days; N=116 total patients |
Why This Matters
For research groups studying age-dependent pharmacokinetics or developing pediatric-specific antischistosomal models, niridazole's distinct efficacy profile in younger hosts provides a critical reference compound that oxamniquine cannot replicate.
- [1] Kilpatrick ME, Farid Z, Bassily S, El-Masry NA, Trabolsi B, Watten RH. Oxamniquine versus niridazole for treatment of uncomplicated Schistosoma mansoni infection. Am J Trop Med Hyg. 1982 Nov;31(6):1164-7. doi: 10.4269/ajtmh.1982.31.1164. PMID: 7149102. View Source
